![molecular formula C18H16N2O2S B2491663 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid CAS No. 50677-48-0](/img/structure/B2491663.png)

3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid involves several key steps, including the N-arylation of imidazoles and the reaction of phenols with propiolic acid. For instance, Liu et al. (2014) demonstrated that 3-(Diphenylphosphino)propanoic acid can efficiently catalyze the N-arylation of imidazoles with aryl iodides, achieving yields up to 98% (Liu et al., 2014). Additionally, Hattan et al. (2013) described the synthesis of related compounds, such as 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, through modified methods for the reaction of phenols with propiolic acid and propiolate esters (Hattan et al., 2013).

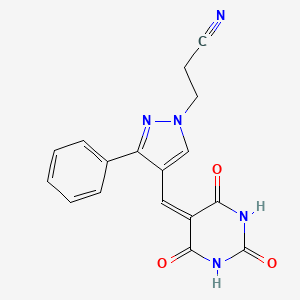

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using spectroscopic techniques and X-ray crystallography. Kumarasinghe et al. (2009) provided insights into the molecular structure of related compounds through single-crystal X-ray analysis, highlighting the importance of hydrogen bonding and weak C-H...A interactions in determining molecular conformation (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are complex, with regioselectivity playing a crucial role. Aouad et al. (2008) explored the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene, demonstrating efficient precursors for imidazo[2,1-b]thiazine and thiazole under microwave and solid support conditions (Aouad et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Ligand Efficiency in Copper-Catalyzed Reactions: 3-(Diphenylphosphino)propanoic acid, a related compound, has been shown to be an efficient ligand in copper-catalyzed C-N coupling reactions, demonstrating high yields in the N-arylation of imidazoles (Liu et al., 2014).

- Role in Novel Bisphosphonates Synthesis: In the synthesis of new bisphosphonates for bone-imaging agents, a compound similar to 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid was used as a ligand, indicating potential applications in medical imaging (Makris et al., 2016).

Biochemical Applications

- Fluorescent Imidazole-based Chemosensors: Related imidazole derivatives were found to be effective luminescent sensors for the detection of cyanide and mercury ions, suggesting potential use in environmental monitoring (Emandi et al., 2018).

Zukünftige Richtungen

The future directions for research on “3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid” and similar compounds could involve exploring their potential biological activities, as imidazole compounds are known to exhibit a broad range of such activities . Additionally, further studies could focus on developing new synthetic routes for imidazole and their derived products .

Wirkmechanismus

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives have been known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, the effects could be diverse depending on the specific activity .

Eigenschaften

IUPAC Name |

3-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-15(22)11-12-23-18-19-16(13-7-3-1-4-8-13)17(20-18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDBPWPPVSRQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCCC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)

![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)